molecular formula C10H9FO3 B13694911 2-Cyclopropoxy-5-fluorobenzoic acid

2-Cyclopropoxy-5-fluorobenzoic acid

Cat. No.: B13694911
M. Wt: 196.17 g/mol
InChI Key: HNSYFDKYRFXXCD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a cyclopropoxy group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is advantageous due to its high yield and the availability of starting materials . The reaction conditions often include the use of solvents like acetonitrile and reagents such as potassium fluoride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include fluoride salts for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Esterification typically involves the use of alcohols and acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropoxy-5-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can also affect the compound’s steric and electronic properties, modulating its activity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropoxy-5-fluorobenzoic acid include:

  • 2-Fluorobenzoic acid
  • 2-Cyclopropoxybenzoic acid
  • 5-Fluorobenzoic acid

Uniqueness

This compound is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-cyclopropyloxy-5-fluorobenzoic acid

InChI

InChI=1S/C10H9FO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

HNSYFDKYRFXXCD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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